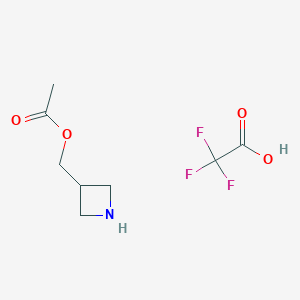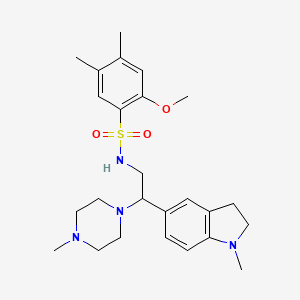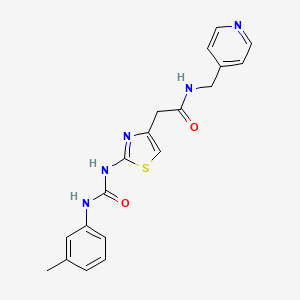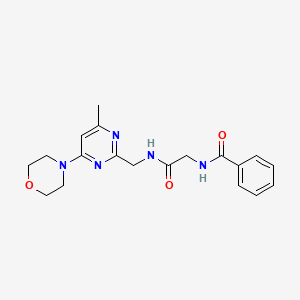
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12. It is part of a class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole compounds, including “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol”, often involves the use of palladium catalysts . A common method involves the reaction of diazo compounds and alkynyl bromides to give 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a bromine atom and a cyclopentyl group. The methanol group is attached to the pyrazole ring.Chemical Reactions Analysis
Pyrazole compounds, including “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol”, can undergo various chemical reactions. For example, 4-Bromopyrazole, a related compound, is reported to react with titanium tetrachloride to afford binary adducts .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : A related compound, 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, was synthesized through oxidation of a methanol derivative. The study focused on the structural characteristics of the pyrazole ring and its dihedral angles with bromophenyl and chlorophenyl rings (Li et al., 2012).
Antimicrobial and Antiproliferative Activities : Research into the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole carbohydrazides, which are structurally similar to the compound , showed moderate to good antiproliferative activity (Narayana et al., 2009).
Novel Synthesis Methods : A study on novel and efficient synthesis methods for pyrazole derivatives, which are closely related to the compound, revealed new methods for creating derivatives via condensation reactions (Hote & Lokhande, 2014).
Magnetic Properties in Coordination Polymers : The coordination of methanol in the construction of coordination polymers was explored, demonstrating how the use of methanol can lead to variations in magnetic properties in these polymers (Liu, Zhang, & Zhu, 2009).
Antibacterial and Antioxidant Activities : Pyrazole derivatives have been studied for their antibacterial and antioxidant activities. These compounds showed moderate activity in both respects, highlighting their potential in medical applications (Lynda, 2021).
Efficient Synthesis of Methanol : A study on the eco-friendly synthesis of methanol from carbon dioxide using an iron(II) scorpionate catalyst included pyrazol-1-yl derivatives, demonstrating a novel approach to methanol production (Ribeiro, Martins, & Pombeiro, 2017).
Propiedades
IUPAC Name |
(4-bromo-2-cyclopentylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLFNNWOVKWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)
![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)




![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)
![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)